molecular formula C8H9NO3 B3110719 5-Hydroxy-2-methoxybenzamide CAS No. 180526-91-4

5-Hydroxy-2-methoxybenzamide

Cat. No. B3110719
CAS RN: 180526-91-4
M. Wt: 167.16 g/mol
InChI Key: JVDKUPKVBIIZJF-UHFFFAOYSA-N
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Description

“5-Hydroxy-2-methoxybenzamide” is an organic compound . It is also known as “2-Hydroxy-5-methoxybenzaldehyde” and is an isomer of vanillin . It is produced by the Reimer-Tiemann reaction on 4-methoxyphenol with a 79% yield .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H9NO3 . Its average mass is 167.162 Da and its monoisotopic mass is 167.058243 Da . More detailed structural analysis can be performed using tools like MolView .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 167.16 . It is a powder at room temperature . Its melting point is between 152-153°C .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

5-Hydroxy-2-methoxybenzamide derivatives exhibit significant antimicrobial and antioxidant properties. A study by Yang et al. (2015) isolated a new benzamide and investigated its antimicrobial and antioxidant activities, highlighting the potential of such compounds in developing new antimicrobial agents (Yang et al., 2015).

Drug Design and Pharmaceutical Properties

Compounds related to this compound are being explored for their potential in drug design, particularly for their binding affinity to certain receptors and improved pharmaceutical properties. Haydon et al. (2010) discussed how alkyl derivatives of 3-methoxybenzamide led to the identification of potent antistaphylococcal compounds with enhanced drug-like qualities (Haydon et al., 2010).

Molecular Structure and Bonding Analysis

The molecular structures of various benzamide derivatives, including this compound, have been analyzed to understand their intramolecular hydrogen bonding patterns. Aarset et al. (2013) studied the structures of such compounds in the gas phase, providing insights into their molecular behavior and potential applications in various fields (Aarset et al., 2013).

Spectroscopy and Chemical Analysis

Spectroscopy techniques are used to analyze the structural components of this compound derivatives. Delgadillo-Armendariz et al. (2014) conducted a study using spectroscopy to analyze the structure of glibenclamide, a significant antidiabetic drug, which is structurally related to this compound (Delgadillo-Armendariz et al., 2014).

Potential in Antipsychotic Drug Development

This compound derivatives are being explored for their potential in antipsychotic drug development. Perrone et al. (2000) conducted a study on the derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective dopamine D(4) receptor ligand, demonstrating the relevance of these compounds in the field of neuropsychopharmacology (Perrone et al., 2000).

Safety and Hazards

Relevant Papers

There are several relevant papers that discuss compounds similar to “5-Hydroxy-2-methoxybenzamide”. For instance, one paper discusses the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor . Another paper discusses the synthesis and properties of new 5-Hydroxy-2-[(hetarylthio)methyl]-4H-pyran-4-ones . These papers could provide valuable insights into the study of “this compound”.

properties

IUPAC Name

5-hydroxy-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-7-3-2-5(10)4-6(7)8(9)11/h2-4,10H,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDKUPKVBIIZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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